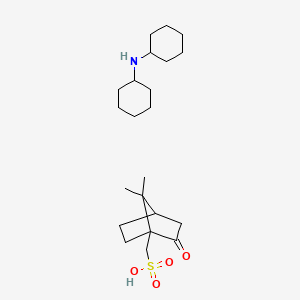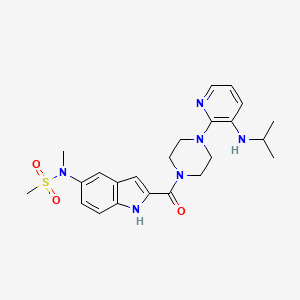
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound that features a unique fusion of pyridine and benzoxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzoxazepine moiety. Key steps may include:
Cyclization reactions: To form the fused ring system.
Amination reactions: To introduce the amino group at the 9th position.
Methylation reactions: To add the methyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures to ensure efficient reactions.
Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogenation or alkylation at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects.
Diagnostics: Used in diagnostic assays for certain diseases.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Component in the formulation of certain drugs.
Mechanism of Action
The mechanism of action of 9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. These may include:
Enzyme binding: Inhibition of enzyme activity by binding to the active site.
Receptor interaction: Modulation of receptor activity by binding to receptor sites.
Pathway modulation: Alteration of biochemical pathways by influencing key steps.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the amino group at the 9th position.
9-Amino-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the methyl group at the 6th position.
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5-one: Lacks the (6H) designation.
Uniqueness
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is unique due to the presence of both the amino group at the 9th position and the methyl group at the 6th position, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
140413-14-5 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
9-amino-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C13H11N3O2/c1-16-10-5-4-8(14)7-11(10)18-12-9(13(16)17)3-2-6-15-12/h2-7H,14H2,1H3 |
InChI Key |
GCBCXZAOJBFLKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)OC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)





![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)



